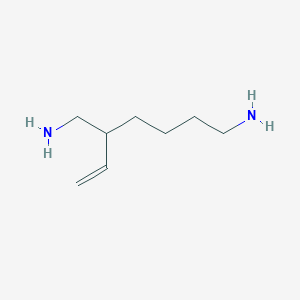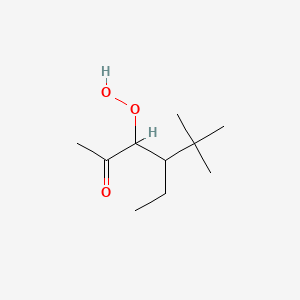
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one is an organic compound known for its unique structure and properties It is characterized by the presence of a hydroperoxy group, which makes it a valuable compound in various chemical reactions and applications
Métodos De Preparación
The synthesis of 4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one typically involves the introduction of a hydroperoxy group into the molecular structure. One common method involves the oxidation of 4-Ethyl-5,5-dimethylhexan-2-one using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group .
Análisis De Reacciones Químicas
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products, depending on the reaction conditions.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroperoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one involves its interaction with molecular targets through the hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The pathways involved include oxidative stress pathways and other redox-related mechanisms .
Comparación Con Compuestos Similares
4-Ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one can be compared with similar compounds such as 5,5-Dimethylhexan-2-one. While both compounds share a similar backbone, the presence of the hydroperoxy group in this compound gives it unique reactivity and applications. Other similar compounds include various hydroperoxy-substituted hexanones, each with distinct properties and uses .
Propiedades
Número CAS |
138347-48-5 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4-ethyl-3-hydroperoxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C10H20O3/c1-6-8(10(3,4)5)9(13-12)7(2)11/h8-9,12H,6H2,1-5H3 |
Clave InChI |
ORINFNVMIOYRCB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(=O)C)OO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


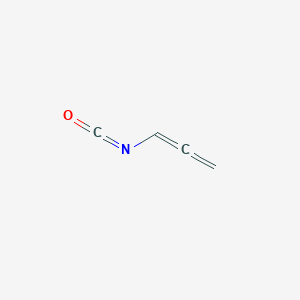
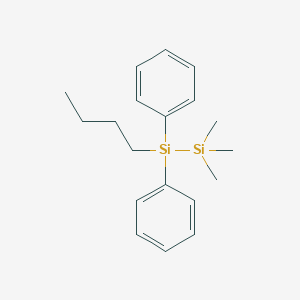
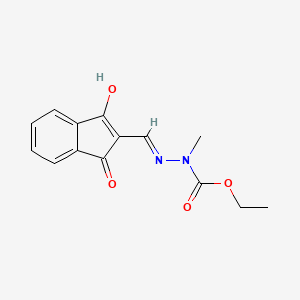
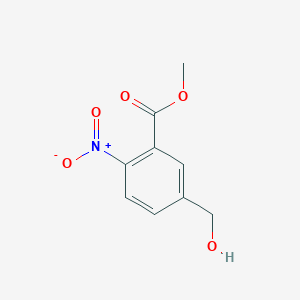
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
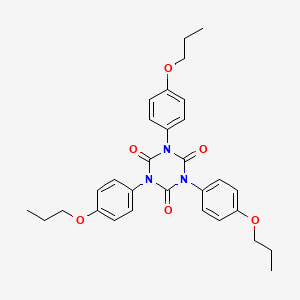
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)

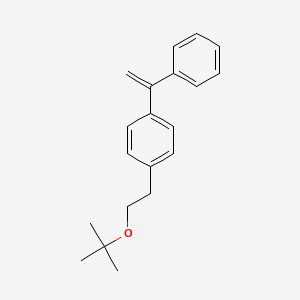
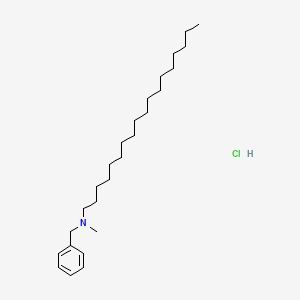
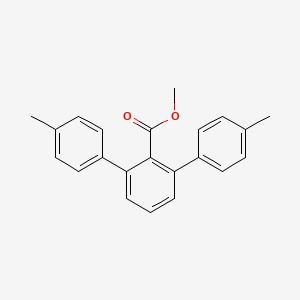
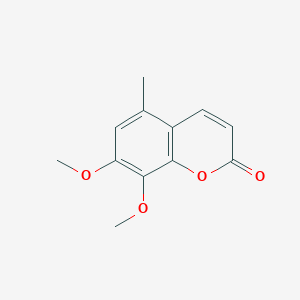
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
